
3-Fluoro-5-(pyrrolidin-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(pyrrolidin-1-yl)phenol is a chemical compound with the CAS Number: 925233-15-4 . It has a molecular weight of 181.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C10H12FNO/c11-8-5-9(7-10(13)6-8)12-3-1-2-4-12/h5-7,13H,1-4H2 .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . and is shipped at room temperature .Applications De Recherche Scientifique
3-Fluoro-5-(pyrrolidin-1-yl)phenolyridylphenol has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a biochemical probe for the study of enzyme-substrate interactions and as a potential drug candidate for the treatment of certain diseases. In addition, it has been used as a model compound for the study of drug metabolism and pharmacokinetics.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offer better in vitro potency .
Result of Action
Compounds with a pyrrolidine ring have been associated with a wide range of biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
3-Fluoro-5-(pyrrolidin-1-yl)phenolyridylphenol is a relatively simple compound that can be easily synthesized and used in laboratory experiments. It has been found to be an effective inhibitor of the cytochrome P450 system, which makes it useful for the study of drug metabolism and pharmacokinetics. However, it is important to note that the effects of 3-Fluoro-5-(pyrrolidin-1-yl)phenolyridylphenol on human physiology are not yet fully understood, and further research is needed to better understand its effects.
Orientations Futures
The potential future directions for the use of 3-Fluoro-5-(pyrrolidin-1-yl)phenolyridylphenol are numerous. It could be used as a potential drug candidate for the treatment of certain diseases, such as cancer or inflammation. It could also be used as a model compound for the study of drug metabolism and pharmacokinetics. In addition, it could be used as a biochemical probe for the study of enzyme-substrate interactions. Finally, it could be used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Méthodes De Synthèse
3-Fluoro-5-(pyrrolidin-1-yl)phenolyridylphenol can be synthesized using a variety of methods, including the reaction of pyridine and fluoroacetic acid, the reaction of pyridine and fluoroacetamide, and the direct fluorination of pyridine. The most common method involves the reaction of pyridine and fluoroacetic acid, which produces the desired product in high yield. In this reaction, the pyridine is first treated with a strong base, such as sodium hydroxide, to form the pyridinium salt. The pyridinium salt is then reacted with fluoroacetic acid in the presence of a catalyst to form the desired product.
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .
Propriétés
IUPAC Name |
3-fluoro-5-pyrrolidin-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-5-9(7-10(13)6-8)12-3-1-2-4-12/h5-7,13H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPGQQFBODVGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
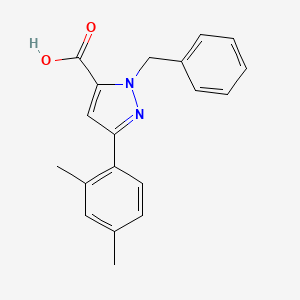
![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)

![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)
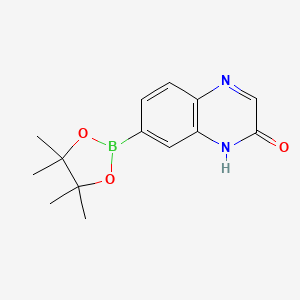
![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)
![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)
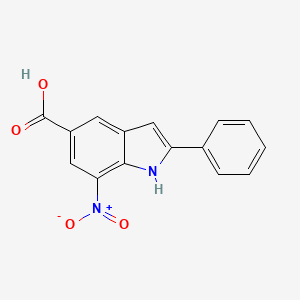
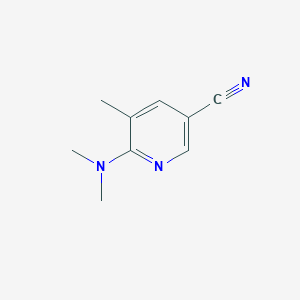
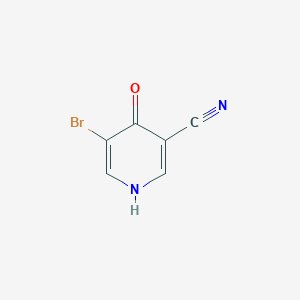
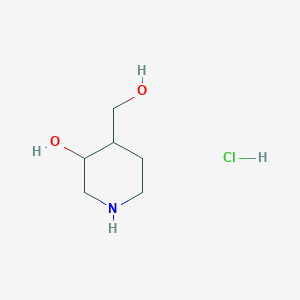
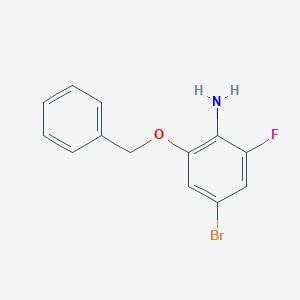

![3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6333509.png)
